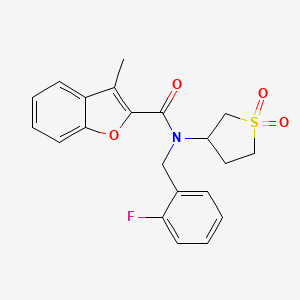

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

Description

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide (hereafter referred to as the target compound) is a benzofuran-2-carboxamide derivative with two distinct substituents:

- A 1,1-dioxidotetrahydrothiophen-3-yl group, which introduces a sulfone moiety known for enhancing metabolic stability and influencing electronic properties .

Its core structure, 3-methyl-1-benzofuran-2-carboxamide, is a bicyclic aromatic system frequently explored in medicinal chemistry for its scaffold versatility. The synthesis of such compounds typically involves coupling activated carboxylic acid derivatives (e.g., chlorides) with amines under basic conditions, as seen in analogous syntheses .

Properties

Molecular Formula |

C21H20FNO4S |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C21H20FNO4S/c1-14-17-7-3-5-9-19(17)27-20(14)21(24)23(16-10-11-28(25,26)13-16)12-15-6-2-4-8-18(15)22/h2-9,16H,10-13H2,1H3 |

InChI Key |

OOWSEJKHBCSMHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=CC=C3F)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. The starting materials might include benzofuran derivatives, fluorobenzyl compounds, and tetrahydrothiophene derivatives. Common synthetic routes could involve:

Formation of the Benzofuran Core: This step might involve cyclization reactions to form the benzofuran ring.

Introduction of the Fluorobenzyl Group: This could be achieved through nucleophilic substitution reactions.

Attachment of the Tetrahydrothiophene Moiety: This step might involve sulfonation reactions to introduce the dioxidotetrahydrothiophene group.

Formation of the Carboxamide Linkage: This could be achieved through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide” can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions could convert the carboxamide group to an amine.

Substitution: The fluorobenzyl group might undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a class of N-substituted benzofuran carboxamides. Below is a comparative analysis with key analogs identified in the literature:

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects on Lipophilicity and Binding: The 2-fluorobenzyl group in the target compound likely enhances lipophilicity compared to the 2-furylmethyl group in Analog 1, which may improve membrane permeability . Fluorine’s electron-withdrawing nature could also modulate receptor-binding interactions.

Role of the Sulfone Group: The 1,1-dioxidotetrahydrothiophen-3-yl group in all three compounds introduces a sulfone moiety. Sulfones are known to improve metabolic stability by resisting oxidative degradation, a feature critical for drug candidates .

Synthetic and Analytical Characterization :

- Similar compounds are synthesized via nucleophilic substitution or coupling reactions, as exemplified by the use of NaH/DMF in amide bond formation .

- Structural confirmation relies on spectroscopic methods (1H/13C NMR, IR) and elemental analysis, with X-ray crystallography resolving stereochemical ambiguities (e.g., Analog 1’s configuration) .

Pharmacological and Functional Implications

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Fluorinated Aromatic Groups: Fluorine in the 2-fluorobenzyl substituent may enhance bioavailability and target affinity compared to non-fluorinated analogs, as seen in related fluorophenyl-containing drugs (e.g., flutolanil, a pesticide with a trifluoromethylbenzamide structure) .

- Sulfone-Containing Analogs : Compounds with sulfone groups, such as cyprofuram (a fungicide), demonstrate enhanced stability and bioactivity, suggesting similar advantages for the target compound .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of neuroprotection and antioxidant effects. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

| Property | Value |

|---|---|

| Molecular Formula | C26H28N2O5S |

| Molecular Weight | 480.57592 |

| CAS Number | Not specified in the search results |

Biological Activity Overview

The biological activity of this compound can be analyzed through its structural components and their interactions with biological systems. The benzofuran moiety is known to exhibit various pharmacological properties, including neuroprotective and antioxidant effects.

Neuroprotective Effects

A study on related benzofuran derivatives demonstrated that certain substitutions at specific positions significantly enhance neuroprotective activity against excitotoxic damage. For instance, compounds with methyl (-CH3) substitutions showed considerable protection against NMDA-induced neuronal damage, comparable to established neuroprotective agents like memantine . This suggests that similar structural features in this compound may confer neuroprotective properties.

Antioxidant Activity

Antioxidant activity is another critical aspect of this compound's biological profile. Research indicates that compounds with similar structures can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in brain tissues . This property is vital for mitigating oxidative stress-related neuronal damage, making such compounds potential candidates for treating neurodegenerative diseases.

Mechanistic Studies

Mechanistic insights into the biological activity of benzofuran derivatives suggest that the presence of specific functional groups plays a crucial role in their efficacy. For example:

- Substituents : The presence of -CH3 and -OH groups has been linked to enhanced neuroprotective effects.

- Receptor Interactions : Investigations into the binding affinity of these compounds to various receptors can elucidate their mechanisms of action further .

Case Studies

- Neuroprotection Against Excitotoxicity : In a study involving primary cultured rat cortical neurons, it was found that certain benzofuran derivatives provided significant protection against NMDA-induced excitotoxicity at concentrations as low as 30 μM .

- Antioxidant Efficacy : Another study highlighted that selected compounds demonstrated substantial scavenging abilities against free radicals, showcasing their potential as therapeutic agents in oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.